molecular formula C12H21ClN2O4S B2895439 2-Chloro-N-[1-(oxan-4-ylsulfonyl)piperidin-4-yl]acetamide CAS No. 2411243-45-1

2-Chloro-N-[1-(oxan-4-ylsulfonyl)piperidin-4-yl]acetamide

Cat. No. B2895439
CAS RN: 2411243-45-1
M. Wt: 324.82
InChI Key: AAMHJRPHNLYMGB-UHFFFAOYSA-N
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Description

“2-Chloro-N-[1-(oxan-4-ylsulfonyl)piperidin-4-yl]acetamide” is a type of sulfonamide derivative. Sulfonamides conjugated with acetamide fragments are known to exhibit antimicrobial and anticancer activities . The inhibition of dihydrofolate reductase (DHFR) is considered as one of the most prominent mechanisms through which sulfonamide derivatives exhibit antimicrobial and antitumor activities .


Synthesis Analysis

The synthesis of such compounds involves the reaction of 2-chloro-N-arylacetamides with sulfonamide derivatives in ethanol under refluxing conditions . This reaction yields the target compounds in good to excellent yields .


Molecular Structure Analysis

The molecular structure of this compound is complex, involving a piperidinyl ring, a sulfonamide group, and an acetamide group . The exact structure would need to be determined through further analysis.


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex due to its structure. It is known that sulfonamide derivatives can undergo a variety of reactions, including intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

Mechanism of Action

The mechanism of action of this compound is likely related to its inhibition of DHFR, as mentioned above . This inhibition is thought to be responsible for its antimicrobial and antitumor activities .

Future Directions

The future directions for research on this compound could include further investigation into its synthesis, structure, and properties. Additionally, more research could be done to fully understand its mechanism of action and potential applications in medicine .

properties

IUPAC Name

2-chloro-N-[1-(oxan-4-ylsulfonyl)piperidin-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21ClN2O4S/c13-9-12(16)14-10-1-5-15(6-2-10)20(17,18)11-3-7-19-8-4-11/h10-11H,1-9H2,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAMHJRPHNLYMGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)CCl)S(=O)(=O)C2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-[1-(oxan-4-ylsulfonyl)piperidin-4-yl]acetamide

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